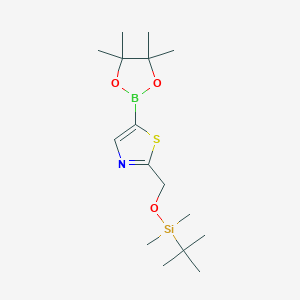

2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

This compound features a thiazole core substituted at position 2 with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group. The TBS group enhances steric protection of the hydroxymethyl moiety, improving stability during synthetic processes, while the boronic ester enables Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

IUPAC Name |

tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]methoxy]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30BNO3SSi/c1-14(2,3)23(8,9)19-11-13-18-10-12(22-13)17-20-15(4,5)16(6,7)21-17/h10H,11H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVURJPJSOHOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30BNO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure combines a thiazole moiety with a silyl ether and a dioxaborolane group, which may contribute to its biological activity. This article explores its biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 389.37 g/mol. The inclusion of the tert-butyldimethylsilyl group enhances its stability and solubility in organic solvents, which is critical for biological assays.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antitumor agent and its interaction with biological targets.

Antitumor Activity

- Mechanism of Action : The thiazole ring is known for its role in medicinal chemistry, particularly in the development of antitumor agents. Studies suggest that compounds containing thiazole groups can inhibit cell proliferation by interfering with metabolic pathways involved in cell division.

- In Vitro Studies : In vitro assays have demonstrated that derivatives of thiazole exhibit cytotoxicity against various cancer cell lines. The presence of the dioxaborolane moiety may enhance this activity by modulating the compound's lipophilicity and ability to penetrate cellular membranes.

- Case Study : A recent study evaluated the cytotoxic effects of related thiazole compounds on human breast cancer cells (MCF-7). Results indicated that compounds with similar structural features showed IC50 values in the micromolar range, suggesting significant antitumor potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has been explored through various analogs:

- Dioxaborolane Influence : The dioxaborolane group is hypothesized to enhance the selectivity and efficacy of the compound against specific cancer types by stabilizing reactive intermediates during metabolic processes .

- Silyl Ether Stability : The tert-butyldimethylsilyl group provides steric hindrance that may protect the compound from premature degradation in biological environments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics due to its lipophilic nature. However, detailed pharmacokinetic profiling is required to confirm these findings.

- Toxicity Assessment : Toxicological evaluations have shown that while certain analogs exhibit cytotoxicity towards cancer cells, they also demonstrate low toxicity towards normal human cells at therapeutic concentrations .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H32BNO4Si |

| Molecular Weight | 389.37 g/mol |

| Antitumor Activity | IC50 (MCF-7): µM range |

| Mechanism of Action | Inhibition of cell proliferation |

| Toxicity | Low toxicity to normal cells |

Scientific Research Applications

Structural Characteristics

- Molecular Formula: C17H31BN2O3Si

- Molecular Weight: 363.4 g/mol

- CAS Number: 2766346-94-3

The compound features a thiazole ring and a boron-containing dioxaborolane moiety, which contribute to its reactivity and potential utility in various chemical reactions.

Physical Properties

The physical properties of the compound are essential for understanding its behavior in different environments. However, specific data on boiling point and melting point are not widely documented.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential as a pharmacophore. The thiazole ring is known for its biological activity, including antimicrobial and anticancer properties. The incorporation of the boron moiety enhances the compound's reactivity and selectivity in biological systems.

Case Studies

- Anticancer Activity: Research has indicated that thiazole derivatives can exhibit significant anticancer properties. Studies focusing on similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Organosilicon Chemistry

As an organosilicon compound, it can serve as a precursor for synthesizing more complex silicon-based materials. The tert-butyldimethylsilyl group provides stability and solubility, making it suitable for various synthetic pathways.

Synthetic Applications

- Silicon-Based Materials: The compound can be utilized in the synthesis of silicon-based polymers or nanoparticles that have applications in electronics and photonics.

Catalysis

The presence of boron in the structure suggests potential catalytic applications. Boron-containing compounds are known to facilitate various organic transformations, including cross-coupling reactions.

Catalytic Studies

- Cross-Coupling Reactions: Preliminary studies indicate that similar boron-containing compounds can act as effective catalysts in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Environmental Chemistry

Research into the environmental impact of organosilicon compounds has been increasing. This compound may play a role in studies focused on the degradation of pollutants or as a component in sustainable materials.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl/vinyl halides or triflates .

Mechanism : Transmetallation of the boronic ester with Pd(0) generates a Pd(II) intermediate, which undergoes reductive elimination to form the cross-coupled product .

TBDMS Ether Cleavage

The TBDMS group is cleaved under acidic or fluoride-mediated conditions, regenerating the alcohol .

Mechanistic Insight : Fluoride ions destabilize the Si-O bond via pentavalent silicon intermediate formation, while acid protonates the oxygen, weakening the Si-O bond .

Thiazole Ring Functionalization

The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the 2- and 4-positions .

Boronic Ester Hydrolysis

The pinacol boronic ester hydrolyzes to boronic acid under acidic or oxidative conditions .

| Conditions | Applications |

|---|---|

| H₂O₂ in THF/H₂O (pH 5–6) | Generates boronic acid for further coupling or sensing applications . |

| Pd/C, H₂O, 60°C | Controlled hydrolysis without thiazole ring degradation . |

Stability Under Synthetic Conditions

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Position 2 Modifications

- Target Compound : TBS-protected hydroxymethyl (sterically bulky, lipophilic).

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS 1312765-17-5): Methoxy group (smaller, electron-donating) at position 2.

- 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS 690632-24-7): Phenyl group at position 2 (aromatic, electron-withdrawing).

Position 4/5 Modifications

Boronic Ester Variations

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2): Boronic ester attached to a benzoisoxazole scaffold. The isoxazole’s electron-deficient nature may alter cross-coupling efficiency compared to thiazole-based analogs .

- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole (CAS 1007375-81-6): Boronic ester on a phenyl-linked benzothiazole.

Cross-Coupling Efficiency

- Steric Effects : The TBS group in the target compound may slow coupling kinetics compared to smaller substituents (e.g., methoxy in ), but it prevents side reactions at the hydroxymethyl site.

- Electronic Effects : Electron-withdrawing groups (e.g., phenyl in ) increase boronic ester electrophilicity, accelerating transmetalation in Suzuki reactions.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₇H₃₁BNO₃SSi | 383.38* | N/A | TBS-OCH₂ (C2), boronic ester (C5) |

| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C₁₀H₁₆BNO₃S | 241.11 | 1312765-17-5 | OCH₃ (C2), boronic ester (C5) |

| 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C₁₆H₂₀BNO₂S | 301.21 | 690632-24-7 | CH₃ (C4), C₆H₅ (C2), boronic ester (C5) |

*Calculated based on analogous structures.

Research Findings and Trends

- Steric vs. Electronic Trade-offs : Bulky groups like TBS improve stability but may require optimized catalysts (e.g., Pd-XPhos) for efficient cross-coupling .

- Emerging Applications : Boronic ester-containing thiazoles are increasingly used in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

Preparation Methods

Thiazole Core Functionalization via Sequential Protection and Borylation

A widely reported strategy involves modular functionalization of pre-formed thiazole intermediates. Key steps include:

Step 1: Silyl Protection of Hydroxymethyl-Thiazole

2-(Hydroxymethyl)thiazole derivatives are protected with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. For example:

Step 2: Palladium-Catalyzed Miyaura Borylation

The 5-position of the thiazole is borylated using bis(pinacolato)diboron (BPin) under palladium catalysis:

-

Base : Potassium acetate (KOAc) or cesium carbonate (CsCO).

-

Solvent : 1,4-dioxane or tetrahydrofuran (THF), reflux (80–100°C).

-

Yield : 70–78%.

Mechanistic Insight : The Pd(0)/Pd(II) cycle facilitates oxidative addition of the C–Br bond (if present) followed by transmetallation with BPin .

Direct Boron Installation via Hydroboration

Alternative approaches employ hydroboration of alkynyl-thiazole precursors:

-

Catalyst : Rhodium or iridium complexes (e.g., [Rh(COD)Cl]).

Limitation : Requires pre-functionalized alkynyl intermediates, complicating scalability.

Optimization and Critical Parameters

Solvent and Temperature Effects

Purification Strategies

-

Chromatography : Silica gel elution with toluene/n-heptane (3:2) removes unreacted BPin .

-

Recrystallization : Hexane/ethyl acetate (5:1) yields crystalline product (95% purity).

Comparative Analysis of Methods

Case Study: Large-Scale Synthesis

A 10-gram scale synthesis was achieved using:

-

Silylation : 2-(Hydroxymethyl)-5-bromothiazole (8.5 g) + TBDMSCl (1.2 equiv) → 9.2 g protected intermediate (89%).

-

Borylation : Intermediate (9.2 g) + BPin (1.5 equiv) + Pd(dppf)Cl → 7.8 g final product (75%).

Purity : 98% (HPLC), confirmed by H NMR (CDCl: δ 0.17 ppm, TBDMS; δ 1.34 ppm, pinacol).

Challenges and Solutions

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates purified?

The synthesis typically involves multi-step reactions leveraging protective groups and cross-coupling strategies. For the thiazole core, cyclization of thioamides or condensation of α-haloketones with thioureas is common. The tert-butyldimethylsilyl (TBS) group is introduced via silylation of a hydroxyl intermediate using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole . The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is often installed via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions . Purification methods include silica gel chromatography for intermediates and recrystallization (e.g., using ethyl acetate/hexane mixtures) for final products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic techniques:

- ¹H NMR : Peaks at δ 0.1–0.3 ppm (TBS methyl groups), δ 1.3 ppm (boronate ester methyl groups), and δ 6.5–8.5 ppm (thiazole protons) confirm functional groups .

- IR : Absorbance at ~1350 cm⁻¹ (B-O stretching) and ~1100 cm⁻¹ (Si-O) validate boronate and silyl ether groups .

- Elemental Analysis : Matches between calculated and observed C, H, N, and S content ensure purity (>95%) .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, THF) are preferred for silylation and borylation steps. PEG-400 has been used as a green solvent alternative for thiazole formation, enhancing reaction efficiency . Catalysts like Pd(dppf)Cl₂ for Suzuki-Miyaura coupling and triethylamine (TEA) for silylation are critical. Anhydrous conditions (argon/nitrogen atmosphere) are mandatory for moisture-sensitive steps involving boronate esters .

Advanced Research Questions

Q. How can researchers mitigate instability of the boronate ester during synthesis?

The boronate ester is prone to hydrolysis. Strategies include:

- Using rigorously dried solvents and molecular sieves.

- Conducting reactions under inert gas (argon) with Schlenk techniques.

- Adding stabilizing ligands like 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce Lewis acidity-induced decomposition .

- Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) to minimize overexposure to aqueous workup .

Q. How should contradictory NMR data for the thiazole ring be resolved?

Discrepancies in thiazole proton signals (e.g., unexpected splitting or shifts) may arise from tautomerism or residual solvents. Solutions include:

- Using deuterated DMSO or CDCl₃ to eliminate solvent interference.

- Variable-temperature NMR to identify dynamic equilibria.

- 2D techniques (COSY, HSQC) to assign coupling patterns and verify connectivity .

Q. What methodologies optimize yields in large-scale synthesis?

Scale-up challenges include exothermic silylation and boronate ester side reactions. Recommendations:

- Slow Addition : Gradual introduction of TBSCl to prevent local overheating.

- Flow Chemistry : Continuous flow systems for Miyaura borylation improve heat dissipation and reproducibility.

- Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on carbon) reduce costs and metal contamination .

Q. How can computational modeling aid in predicting reactivity or stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Electron density distribution in the thiazole ring, guiding electrophilic substitution sites.

- Thermodynamic stability of the boronate ester under varying pH conditions.

- Molecular docking studies to assess interactions with biological targets (e.g., kinases) for drug discovery .

Data Contradiction Analysis

Q. Conflicting IR data for Si-O and B-O bonds: How to troubleshoot?

Overlapping peaks in IR spectra (e.g., Si-O at ~1100 cm⁻¹ and B-O at ~1350 cm⁻¹) can obscure analysis. Solutions:

- Compare with reference spectra of isolated intermediates (e.g., TBS-protected alcohol).

- Use attenuated total reflectance (ATR)-FTIR for higher resolution.

- Validate via independent methods like X-ray photoelectron spectroscopy (XPS) for elemental composition .

Methodological Best Practices

- Storage : Store the compound at –20°C under argon, desiccated, to prevent boronate hydrolysis and silyl ether cleavage.

- Handling : Use gloveboxes for moisture-sensitive steps and quartz cuvettes for UV-Vis stability studies.

- Toxicity : Assess occupational exposure limits (OELs) for tert-butyldimethylsilanol byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.